molecular formula C22H25N5O B13434406 2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide

2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide

Cat. No.: B13434406
M. Wt: 375.5 g/mol
InChI Key: JVKHKNXEQDIDAW-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its potential anticancer and antifungal activities .

Comparison with Similar Compounds

2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide can be compared with other triazole-containing compounds such as:

    Rufinamide: An anticonvulsant drug.

    Cefatrizine: A broad-spectrum cephalosporin antibiotic.

    Carboxyamidotriazole: An anticancer drug.

    Tazobactam: A β-lactam antibiotic.

These compounds share the triazole core but differ in their specific substituents and applications, highlighting the versatility and uniqueness of this compound .

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

2-[3-[1-(2-cyclopentylethyl)triazol-4-yl]anilino]benzamide

InChI

InChI=1S/C22H25N5O/c23-22(28)19-10-3-4-11-20(19)24-18-9-5-8-17(14-18)21-15-27(26-25-21)13-12-16-6-1-2-7-16/h3-5,8-11,14-16,24H,1-2,6-7,12-13H2,(H2,23,28)

InChI Key

JVKHKNXEQDIDAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCN2C=C(N=N2)C3=CC(=CC=C3)NC4=CC=CC=C4C(=O)N

Origin of Product

United States

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